molecular formula C20H19N3O5S B11178470 2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11178470
M. Wt: 413.4 g/mol
InChI Key: WMCKIXXWOCHFQR-UHFFFAOYSA-N
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Description

2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that features a benzodioxole moiety, a thiadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The benzodioxole and thiadiazole intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that promote amide bond formation (e.g., using coupling reagents like EDCI or DCC in the presence of a base like triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Saturated heterocycles.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory pathways.

    Material Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study the interactions of thiadiazole-containing compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The benzodioxole and thiadiazole moieties could play a role in binding to the active sites of these targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • **2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide
  • **2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}propionamide
  • **2-(1,3-benzodioxol-5-yloxy)-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}butyramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzodioxole and thiadiazole rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H19N3O5S

Molecular Weight

413.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C20H19N3O5S/c1-25-14-5-2-13(3-6-14)4-9-19-22-23-20(29-19)21-18(24)11-26-15-7-8-16-17(10-15)28-12-27-16/h2-3,5-8,10H,4,9,11-12H2,1H3,(H,21,23,24)

InChI Key

WMCKIXXWOCHFQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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